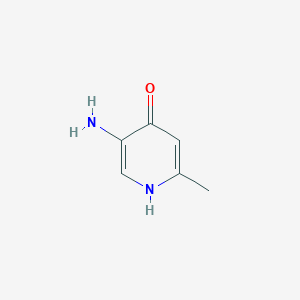

5-Amino-2-methylpyridin-4-ol

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. researchgate.netsciencepublishinggroup.com This six-membered heteroaromatic ring is a key structural component in numerous natural products, including vitamins like niacin and pyridoxine, as well as various alkaloids. lifechemicals.comdovepress.comnih.gov In the realm of medicinal chemistry, pyridine-based structures are integral to a vast number of FDA-approved drugs, demonstrating their versatility in drug design. lifechemicals.comdovepress.comnih.govrsc.org The presence of the nitrogen atom in the pyridine ring imparts distinct properties, such as influencing the molecule's basicity, solubility, and ability to form hydrogen bonds, which are crucial for biological activity. nih.gov Consequently, pyridine derivatives have been extensively explored for a wide array of pharmacological activities. wisdomlib.orgnih.gov Beyond pharmaceuticals, these compounds are vital in materials science for creating dyes, polymers, and other industrial materials. msesupplies.com

Overview of Aminopyridinol Chemistry

Aminopyridinols, a subclass of pyridine derivatives, are characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine ring. This dual functionalization makes them highly versatile building blocks in organic synthesis. The amino group, a strong activating group, enhances the nucleophilicity of the pyridine ring, facilitating various chemical transformations. rsc.org The hydroxyl group can act as a nucleophile or be converted into other functional groups, further expanding the synthetic possibilities. The tautomeric nature of hydroxypyridines, existing in equilibrium with their pyridone forms, adds another layer of chemical complexity and reactivity to be harnessed. The interplay between the amino and hydroxyl groups significantly influences the electronic properties and reactivity of the aminopyridinol scaffold.

Scope of Academic Inquiry into 5-Amino-2-methylpyridin-4-ol

The academic inquiry into this compound, with the chemical formula C₆H₈N₂O, focuses on its synthesis, chemical properties, and its role as a key intermediate in the production of more complex molecules. chemicalbook.com Research efforts are directed towards optimizing its synthesis, often starting from substituted pyridine precursors. A common synthetic route involves the reaction of a corresponding chloropyridine with a hydroxide (B78521) source under elevated temperatures. chemicalbook.com Investigations into its chemical reactivity explore the derivatization of its amino and hydroxyl functional groups. For instance, the hydroxyl group can undergo nucleophilic substitution reactions under alkaline conditions. guidechem.com A significant area of interest is its application as a precursor in the synthesis of finerenone, a non-steroidal mineralocorticoid receptor antagonist. chemicalbook.comguidechem.com

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5-amino-2-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C6H8N2O/c1-4-2-6(9)5(7)3-8-4/h2-3H,7H2,1H3,(H,8,9) |

InChI Key |

IOPYEAIQLXDIAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C(=CN1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Methylpyridin 4 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a wealth of information regarding the molecular framework and the spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. In analogues of 5-Amino-2-methylpyridin-4-ol, the chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, hydroxyl, and methyl substituents on the pyridine (B92270) ring. The amino group generally acts as an electron-donating group, causing an upfield shift (lower ppm values) of the ring protons, particularly those at the ortho and para positions. Conversely, the hydroxyl group can exhibit both electron-donating (via resonance) and electron-withdrawing (via induction) effects, leading to more complex chemical shift patterns.

The methyl group at the 2-position typically shows a singlet in the aliphatic region of the spectrum. The protons on the pyridine ring will appear in the aromatic region, and their splitting patterns (coupling) provide information about adjacent protons. For instance, in a disubstituted pyridine ring, protons on adjacent carbons will couple with each other, resulting in doublets or multiplets, depending on the number of neighboring protons. The magnitude of the coupling constant (J-value), typically measured in Hertz (Hz), can help distinguish between ortho, meta, and para relationships between protons. Aromatic ortho couplings are typically in the range of 7-10 Hz, meta couplings are smaller (2-3 Hz), and para couplings are often close to 0 Hz. organicchemistrydata.org For example, in 2-amino-5-methylpyridine, the proton at C6 (adjacent to the nitrogen) appears as a doublet with a coupling constant of 2.4 Hz, indicating a meta-relationship with the proton at C4. chemicalbook.com

The chemical shifts are also sensitive to the solvent used, as different solvents can engage in varying degrees of hydrogen bonding and other intermolecular interactions with the analyte. ucl.ac.uk

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Substituted Pyridines

| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | J (Hz) |

| Pyridine | CDCl₃ | 8.52 | 7.16 | 7.54 | 7.16 | 8.52 | J(2,3)=4.9, J(2,4)=1.9, J(2,6)=0.9, J(3,4)=7.7, J(3,5)=1.4 |

| 2-Aminopyridine (B139424) | CDCl₃ | - | 6.48 | 7.41 | 6.63 | 8.06 | J(3,4)=8.2, J(4,5)=~7, J(5,6)=~5 |

| 2-Amino-5-methylpyridine | CDCl₃ | - | 6.32 | 7.12 | - | 7.79 | J(3,4)=8.4, J(4,6)=2.4, J(3,6)=0.8 |

| 4-Aminopyridine | DMSO-d₆ | 7.85 | 6.45 | - | 6.45 | 7.85 | J(2,3)=~6 |

Note: Chemical shifts and coupling constants are approximate and can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is generally not observed, resulting in a spectrum where each unique carbon atom appears as a single peak (in a proton-decoupled spectrum). huji.ac.il

The chemical shifts of the carbon atoms in the pyridine ring are highly dependent on the nature and position of the substituents. The nitrogen atom in the pyridine ring is electronegative and generally causes a downfield shift (higher ppm values) for the adjacent (alpha) carbons (C2 and C6) compared to benzene (B151609). testbook.com For pyridine itself, the chemical shifts are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4. testbook.com

Substituent effects can be predicted based on established additivity rules. mdpi.com An amino group typically causes a significant upfield shift for the carbon it is attached to (ipso-carbon) and the para-carbon, and a smaller upfield shift for the ortho-carbons. A hydroxyl group also causes a large upfield shift for the ipso-carbon. A methyl group causes a downfield shift at the ipso-carbon and a smaller upfield shift at the ortho and para positions.

For instance, in 2-aminopyridine, the carbon chemical shifts are significantly altered compared to pyridine, reflecting the electron-donating nature of the amino group. rsc.org The carbon bearing the amino group (C2) is shielded, as are the other carbons in the ring to varying extents.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) for Substituted Pyridines

| Compound | Solvent | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| Pyridine | CDCl₃ | 149.8 | 123.6 | 135.8 | 123.6 | 149.8 |

| 2-Aminopyridine | CDCl₃ | 158.3 | 108.6 | 137.7 | 114.0 | 148.1 |

| 4-Aminopyridine | DMSO-d₆ | 150.0 | 109.1 | 155.0 | 109.1 | 150.0 |

| 2-Amino-5-methylpyridine | CDCl₃ | 156.7 | 105.3 | 137.9 | 113.0 | 157.8 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) : This homonuclear experiment correlates protons that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, allowing for the tracing of proton spin systems within the molecule. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbons to which they are attached. sdsu.eduustc.edu.cn Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment is similar to HSQC but detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.eduustc.edu.cn HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within a molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals spatial relationships between protons that are close to each other in space, even if they are not directly bonded or coupled through bonds. Cross-peaks in a NOESY spectrum indicate that the correlated protons are physically proximate, which is invaluable for determining stereochemistry and conformation. researchgate.net

For a molecule like this compound, these 2D NMR techniques would be instrumental in confirming the substitution pattern on the pyridine ring and in assigning all proton and carbon signals definitively.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For analogues of this compound, characteristic IR absorption bands would be expected for the various functional groups:

O-H and N-H Stretching : The hydroxyl (O-H) and amino (N-H) groups exhibit stretching vibrations in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) occurs just below 3000 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1400-1650 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern. For pyridine, bands are observed around 1580, 1570, 1480, and 1435 cm⁻¹. researchgate.net

N-H Bending : The scissoring vibration of the amino group typically appears in the range of 1590-1650 cm⁻¹.

C-O Stretching : The C-O stretching vibration of the hydroxyl group is expected in the 1200-1300 cm⁻¹ region for phenols.

C-N Stretching : The C-N stretching vibration of the amino group is typically found in the 1250-1350 cm⁻¹ range for aromatic amines.

The FT-IR spectra of substituted pyridines have been studied, and the vibrational frequencies are known to be influenced by the electronic properties and mass of the substituents. nih.govacs.org For example, the spectrum of 2-amino-4-methylpyridine (B118599) has been analyzed and compared with theoretical calculations to assign the observed vibrational modes. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching (H-bonded) | 3200 - 3600 (broad) |

| N-H (amino) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1650 |

| N-H (amino) | Bending (scissoring) | 1590 - 1650 |

| C-O (hydroxyl) | Stretching | 1200 - 1300 |

| C-N (amino) | Stretching | 1250 - 1350 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. A key difference is that Raman activity depends on a change in the polarizability of a molecule during a vibration, whereas IR activity depends on a change in the dipole moment. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For pyridine and its derivatives, Raman spectroscopy has been extensively used to study their vibrational properties. ethz.chresearchgate.netnih.gov The totally symmetric vibrations, such as the ring breathing mode, are often very intense in the Raman spectrum. For pyridine, strong bands are observed around 1000 and 1030 cm⁻¹, which are attributed to ring breathing modes. researchgate.net

The application of Raman spectroscopy to this compound analogues would provide complementary information to FT-IR, aiding in a more complete assignment of the vibrational modes. For instance, the symmetric stretching of the C-S bond in sulfur-containing analogues, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. Surface-enhanced Raman scattering (SERS) is a particularly sensitive technique that could be employed to study these molecules adsorbed on metal surfaces, providing enhanced signals and potentially information about the molecule's orientation on the surface. aip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound analogues through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like pyridine derivatives. libretexts.org This method allows for the accurate determination of molecular weights and can provide structural information through controlled fragmentation.

In positive-ion mode ESI-MS, pyridine derivatives typically form protonated molecules, [M+H]⁺. For instance, the ESI-MS of 4-Amino-5-methylpyridin-2-ol is expected to show a prominent [M+H]⁺ peak at an m/z of 125.14, corresponding to its molecular weight of 124.14 g/mol . The high sensitivity of ESI-MS makes it invaluable for detecting even trace amounts of these compounds. libretexts.org The technique's ability to analyze non-covalent interactions also allows for the study of complexes involving these pyridine analogues. libretexts.org

Derivatization is a common strategy to enhance the ionization efficiency and control the fragmentation of pyridine compounds in ESI-MS. For example, the formation of pyridine-carboxylate derivatives of steroids has been shown to yield clear, single peaks in mass spectra, predominantly as [M+H]⁺ ions. nih.gov Similarly, derivatization with pyridine-3-sulfonyl chloride has been successfully employed for the analysis of steroidal estrogens, where the product ion spectrum reveals analyte-specific fragments. nih.gov

Interactive Data Table: ESI-MS Data for Pyridine Derivatives

| Compound | Derivatizing Agent | Predominant Ion | Key Fragment Ions | Reference |

| Hydroxysteroids | Picolinoyl chloride | [M+H]⁺ | - | nih.gov |

| 17β-estradiol | Pyridine-3-sulfonyl chloride | [M+H]⁺ | m/z 272 (radical E2 cation), m/z 350 ([M+H]-SO₂) | nih.gov |

| 4-Amino-5-methylpyridin-2-ol | None | [M+H]⁺ | - |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an essential tool for the analysis of complex mixtures containing this compound analogues. nih.gov This technique is widely used for the identification and quantification of these compounds in various matrices. nih.gov

LC-MS methods are particularly valuable for separating isomers and impurities before mass analysis. The choice of mobile phase and chromatographic conditions is crucial for achieving optimal separation and ionization. For instance, in the analysis of aminopyralid (B1667105), a pyridine-based herbicide, using a mobile phase of methanol (B129727) with 1% formic acid was found to enhance ionization efficiency compared to acetonitrile. mdpi.com The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) further improves sensitivity and resolution, allowing for the detection of analytes at very low concentrations. mdpi.comresearchgate.net

The development of robust LC-MS methods is critical for various applications, from pharmaceutical analysis to environmental monitoring. epa.gov For example, an LC-MS/MS method has been developed for the determination of aminopyralid in water and soil with a limit of quantitation (LOQ) as low as 0.05 µg/L in water. epa.gov

Interactive Data Table: LC-MS Method Parameters for Pyridine-based Compounds

| Analyte | Matrix | LC Column | Mobile Phase | Detection | LOQ | Reference |

| Hydroxysteroid derivatives | - | Reversed Phase | CH₃CN-0.1% CH₃COOH | ESI-MS | - | nih.gov |

| Aminopyralid | Water | - | - | ESI-MS/MS | 0.05 µg/L | epa.gov |

| Aminopyralid | Straw | - | Methanol with 1% Formic Acid | LC-MS/MS | 10 ng/g | mdpi.comresearchgate.net |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of this compound analogues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For pyridine derivatives, characteristic π→π* and n→π* transitions are observed. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular structure, substituents, and the solvent environment. researchgate.net For example, studies on Schiff bases derived from 2-Amino-3-hydroxypyridine show absorption bands in the 300-350 nm range, which are assigned to n→π* transitions of the azomethine group. researchgate.net

Fluorescence Spectroscopy in Photophysical Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have absorbed light. Many pyridine derivatives exhibit fluorescence, and their emission spectra can provide insights into their excited state properties. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. nih.gov

The photophysical properties of aminopyridine derivatives can be highly dependent on the solvent polarity and pH. nih.gov For instance, some 3-amino substituted BODIPY dyes, which are complex fluorescent structures, show a dependence of their fluorescence on solvent polarity and acidity. nih.gov Similarly, the fluorescence of 2-amino-3-cyanopyridine (B104079) derivatives is influenced by the polarity of the solvent, with larger wavelength shifts observed in more polar solvents like DMSO. sciforum.net The study of these properties is crucial for the development of fluorescent probes and sensors. sciforum.net

Solid-State Structural Analysis

The definitive three-dimensional structure of this compound analogues in the solid state is determined using X-ray diffraction techniques. A study on 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) utilized single-crystal X-ray diffraction to determine its structure at different temperatures. nih.gov This analysis revealed the formation of a hydrogen-bonded network between the pyridinium (B92312) cation and the hydrogen fumarate anion. nih.gov Such detailed structural information is vital for understanding intermolecular interactions and crystal packing, which can influence the physical and chemical properties of the compound.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For analogues of this compound, SXRD studies provide critical insights into molecular geometry, conformation, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

A notable structural analysis has been performed on 5-amino-2-methylpyridinium hydrogen fumarate , a salt formed from the reaction of 5-amino-2-methylpyridine (B47470) with fumaric acid. nih.gov This compound serves as a close analogue, sharing the core 5-amino-2-methylpyridine moiety. The crystal structures were determined at two different temperatures, 150 K and 300 K, allowing for an assessment of temperature effects on the molecular arrangement. nih.gov

The analysis revealed a complex hydrogen-bonding network. A distinct "base-acid-base-acid" ring motif is formed through hydrogen bonds between the pyridinium cation and the carboxylate group of the hydrogen fumarate anion, as well as between the amine group and the carboxylate. nih.gov These interactions are fundamental to the crystal packing, holding together chains that are themselves formed from hydrogen-bonded hydrogen fumarate ions. nih.gov The study highlights how salt formation and the resultant strong, directional hydrogen bonds dictate the supramolecular assembly in the solid state.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 5-amino-2-methylpyridinium hydrogen fumarate | nih.gov |

| Analysis Temperature | 150 K and 300 K | nih.gov |

| Key Structural Motif | Base-acid-base-acid ring via hydrogen bonding | nih.gov |

| CCDC Deposition Number (150 K) | 1952142 | nih.gov |

| CCDC Deposition Number (300 K) | 1952143 | nih.gov |

Electrochemical Characterization Techniques

Electrochemical methods are employed to study the redox behavior of molecules, providing information on their electron transfer properties, which is crucial for applications in areas like catalysis, sensors, and energy storage.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound by measuring the current response to a cycling potential sweep. While specific CV data for this compound is not prominently available, the electrochemical behavior can be inferred from studies on its structural components and related pyridine derivatives.

Studies on various pyridine derivatives (pyDs) show that they typically exhibit irreversible redox processes. mdpi.com The electrochemical potential of these processes is highly dependent on the nature of the substituents on the pyridine ring. Electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups present in this compound, are known to decrease the cathodic peak potential, making the compound easier to oxidize. mdpi.com Conversely, electron-withdrawing groups tend to increase this potential. mdpi.com The hydroxyl (-OH) group can act as either a donating or withdrawing group depending on the system's pH.

Research on 2-hydroxypyridine , an analogue containing the key pyridinol moiety, shows that it is difficult to reduce, with a one-electron reduction potential more negative than -1.9 V versus NHE. ias.ac.in Its reactivity towards oxidizing radicals was found to be pH-dependent, showing no reaction at pH 6.8 but undergoing one-electron oxidation at pH 13.3, where it exists in its anionic (deprotonated) form. ias.ac.in This indicates that the redox properties of pyridinols like this compound are likely to be significantly influenced by the solution pH.

In aqueous media, many pyridine derivatives undergo a two-electron-one-proton dismutation process within the pH window of water. mdpi.com Beyond this range, stabilized radical species can be formed that participate in one-electron exchange processes. mdpi.com Therefore, the redox behavior of this compound is expected to be complex, involving proton-coupled electron transfer mechanisms.

| Compound/Class | Observed Redox Behavior | Key Findings | Reference |

|---|---|---|---|

| Pyridine Derivatives (General) | Irreversible redox processes | Electron-donating groups decrease oxidation potential. Often involves proton-coupled electron transfer. | mdpi.com |

| 2-Hydroxypyridine | One-electron oxidation/reduction | Reduction potential is more negative than -1.9 V. Oxidation is pH-dependent. | ias.ac.in |

| 3-Aminopyridine | Electrochemical activity confirmed | Used to form electroactive layers on electrode surfaces. | researchgate.net |

Theoretical and Computational Investigations of 5 Amino 2 Methylpyridin 4 Ol and Its Reactive Intermediates

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties with increasing accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is particularly useful for studying the geometric and electronic structures of pyridine (B92270) derivatives.

In the study of molecules like 5-Amino-2-methylpyridin-4-ol, DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry, predict vibrational frequencies, and calculate thermodynamic properties. For instance, a computational study on aminopyridines demonstrated that the DFT method provides accurate results for charge density distributions. researchgate.net The choice of functional and basis set is critical and can significantly impact the results. For pyridine derivatives, DFT has been used to study the effects of different substituents on the electron density of the pyridyl nitrogen atom, which is a key factor in its reactivity. researchgate.net

A significant aspect of the computational study of this compound is the potential for tautomerism. The molecule can exist in different isomeric forms, such as the pyridin-4-one form. DFT calculations are instrumental in determining the relative stabilities of these tautomers. For example, a study on 2-amino-4-methylpyridine (B118599) found that the canonical amino structure is the most stable tautomer, significantly more so than the imine form. nih.gov Similar calculations for this compound would be essential to identify its most stable form in the gas phase and in different solvents.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of electronic structure, though often at a higher computational cost than DFT.

For molecules like this compound, ab initio calculations are valuable for obtaining precise electronic energies and for studying systems where DFT might be less reliable. For example, ab initio studies on 4-styrylpyridine (B85998) have been used to investigate the geometries and relative stabilities of its isomers, showing good agreement with DFT results when a high level of electron correlation is included. nih.gov A theoretical study on aminopyridines and aminopyrimidines utilized STO-3G minimal basis set ab initio calculations to determine charge distributions and correlate them with experimental data. rsc.org Furthermore, investigations into the tautomerism of pyridones have employed ab initio methods to estimate the relative energies of the different forms, highlighting the importance of including electron correlation and zero-point vibrational energy for accurate predictions. wayne.edu

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is highly dependent on the chosen level of theory (the method, e.g., DFT, MP2) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing nitrogen and oxygen, such as this compound, Pople-style basis sets like 6-31G* or 6-311++G(d,p) are commonly used. nih.gov The inclusion of polarization functions (e.g., d, p) allows for more flexibility in describing the shape of the electron density, which is particularly important for polar bonds like C-N, C-O, N-H, and O-H. Diffuse functions (indicated by + or ++) are crucial for accurately describing anions, excited states, and systems with significant non-covalent interactions.

Correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ), are another popular choice and are designed to systematically converge towards the complete basis set limit. epa.gov The selection of the basis set represents a trade-off between accuracy and computational cost. Larger basis sets provide more accurate results but require more computational resources. The choice of the level of theory and basis set should be validated against experimental data when available or benchmarked against higher-level calculations. For instance, studies on pyridine derivatives have employed various basis sets to ensure the reliability of the calculated properties. researchgate.net

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, various descriptors can be derived to understand the electronic structure and predict the reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. rsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. biomedres.us

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help identify the regions of the molecule most likely to be involved in electron donation and acceptance. For example, in a study of a pyrimidine (B1678525) derivative, the HOMO and LUMO were visualized to understand the nature of its reactivity. irjweb.com The table below shows representative HOMO-LUMO gap data for related pyridine derivatives, illustrating the typical range of values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-Pyridone | - | - | 3.1066 | anveshanaindia.com |

| 4-Pyridone | - | - | 2.4690 | anveshanaindia.com |

| Naproxen | - | - | 4.4665 | biomedres.us |

Note: The data presented in this table is for illustrative purposes and is based on studies of related compounds. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential.

For this compound, an MEP map would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group would likely be regions of negative potential (red or yellow), while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue). This information is invaluable for predicting how the molecule will interact with other chemical species, including its role in hydrogen bonding and its reactivity in chemical reactions. Computational studies on various pyridine derivatives have utilized MEP maps to analyze their reactivity and intermolecular interactions. acs.org

Tautomeric Equilibria and Isomerization Studies

Hydroxypyridines, including this compound, can exist in equilibrium with their pyridone tautomers. This phenomenon involves the migration of a proton from the hydroxyl oxygen to the ring nitrogen, converting the hydroxypyridine form into a zwitterionic or neutral pyridone structure. The relative stability of these tautomers is a critical aspect of their chemistry.

Ab initio computational studies have been instrumental in determining the energetics of these equilibria. wayne.edu For the parent 4-hydroxypyridine (B47283)/4-pyridone system, theoretical calculations that incorporate geometry optimization, electron correlation, and zero-point vibrational energy corrections have shown that the 4-pyridone tautomer is more stable than 4-hydroxypyridine by approximately 2.4 kcal/mol in the gas phase. wayne.edu This preference is attributed to the greater resonance stabilization and favorable amide-like character of the pyridone form.

While substituents can alter this balance, the fundamental equilibrium between the hydroxy and pyridone forms remains a central feature. For this compound, two primary tautomers are expected: the 4-hydroxypyridine form and the 4-pyridone form. Computational modeling is essential to predict which tautomer is energetically favored.

Table 3: Calculated Relative Energies for the 4-Hydroxypyridine/4-Pyridone Tautomeric Pair (Gas Phase) Data adapted from theoretical studies on the parent pyridone system. wayne.edu

| Tautomer | Relative Energy (kcal/mol) | Stability |

| 4-Hydroxypyridine | 2.4 | Less Stable |

| 4-Pyridone | 0.0 | More Stable |

The tautomeric equilibrium of hydroxypyridine/pyridone systems is highly sensitive to the surrounding environment, particularly the solvent. mdpi.com Theoretical investigations often use continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate solvent effects. nih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant (ε).

Generally, an increase in solvent polarity stabilizes more polar species. The pyridone tautomer, which often has a larger dipole moment and zwitterionic character than the hydroxypyridine form, is typically favored in polar solvents like water or ethanol. nih.govresearchgate.net The solvent can stabilize the separated charges in the pyridone form through dipole-dipole interactions and hydrogen bonding. In contrast, the less polar hydroxypyridine tautomer may be relatively more stable in nonpolar solvents or in the gas phase.

Studies on related heterocyclic systems have shown that increasing the dielectric constant of the solvent can lead to a significant shift in the tautomeric equilibrium, sometimes reversing the stability order observed in the gas phase. mdpi.com For this compound, it is predicted that polar, protic solvents would strongly favor the 4-pyridone tautomer.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the entire reaction pathway of a chemical transformation, including the isomerization between tautomers. The key to this is the characterization of the transition state (TS), which is the maximum energy point along the minimum energy path connecting the reactant and product.

For the tautomerization of this compound, computational methods can locate the transition state structure for the proton transfer from the hydroxyl oxygen to the ring nitrogen. A transition state is mathematically defined as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

By calculating the energies of the reactant (hydroxypyridine), the transition state, and the product (pyridone), the activation energy (Ea) for both the forward and reverse reactions can be determined. A high activation barrier indicates a slow isomerization process. In computational studies of tautomerization in analogous heterocyclic systems, significant energy barriers have been found, suggesting that interconversion may not be spontaneous under standard conditions and could be facilitated by a catalyst or photoinduction. researchgate.netnih.gov

Table 4: Illustrative Energy Profile for a Hydroxypyridine → Pyridone Isomerization This table provides a hypothetical energy profile for the tautomerization reaction, outlining the key energetic parameters determined through computational analysis.

| Parameter | Description | Energy (kcal/mol) |

| E(Reactant) | Energy of the hydroxypyridine tautomer | 2.4 |

| E(Product) | Energy of the pyridone tautomer | 0.0 |

| E(TS) | Energy of the transition state | 35.0 |

| Ea (forward) | Activation energy (TS - Reactant) | 32.6 |

| Ea (reverse) | Activation energy (TS - Product) | 35.0 |

| ΔE(rxn) | Overall reaction energy (Product - Reactant) | -2.4 |

Energetic Profiles of Key Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the energetic profiles of chemical reactions. For this compound, key transformations include tautomerization, electrophilic/nucleophilic substitution, and the formation of various reactive intermediates. The energetic profile of a reaction, including the energies of reactants, transition states, and products, dictates the feasibility and kinetics of the transformation.

The formation of reactive intermediates, such as radicals or ions, is another area where computational energetics is vital. The energy of formation for these species can be calculated to predict their stability and the likelihood of their involvement in reaction mechanisms. For example, the deprotonation energy, which signifies the ease of forming an anion, can be computationally determined.

Below is a hypothetical data table illustrating the kind of energetic data that would be obtained from DFT calculations on the key transformations of this compound.

| Transformation | Reactant(s) | Transition State Energy (kJ/mol) | Product(s) | Reaction Energy (ΔE) (kJ/mol) |

| Pyridinol-Pyridone Tautomerization | This compound | Data not available | 5-Amino-2-methyl-1H-pyridin-4-one | Data not available |

| Protonation at Amino Group | This compound + H⁺ | Data not available | 5-Ammonio-2-methylpyridin-4-ol | Data not available |

| Deprotonation at Hydroxyl Group | This compound | Data not available | 5-Amino-2-methylpyridin-4-olate | Data not available |

Note: The data in this table is illustrative and represents the type of information that would be generated through specific computational studies on this compound.

Structure-Reactivity and Structure-Property Relationship Modeling

Modeling the relationship between the structure of a molecule and its reactivity or properties is a cornerstone of modern computational chemistry. These models allow for the prediction of a compound's behavior without the need for extensive experimental work.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical models that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. nih.govnih.gov These properties, known as molecular descriptors, can be calculated from the molecular structure and include electronic, steric, and hydrophobic parameters.

For a class of compounds like substituted aminopyridinols, a QSPR model could be developed to predict properties such as solubility, pKa, or even biological activity. The fundamental principle is that variations in the structural properties of a group of molecules are responsible for the variations in their observed activities or properties. researchgate.netsysrevpharm.org

A typical QSPR study involves the following steps:

Data Set Selection: A series of compounds with known properties is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation relating the descriptors to the property of interest. sysrevpharm.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While a specific QSPR model for this compound is not available in the reviewed literature, a hypothetical QSPR equation for predicting a property like antioxidant activity in a series of aminopyridinols might look like this:

Antioxidant Activity = c₀ + c₁ (HOMO Energy) + c₂ (LogP) + c₃ (Molecular Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

| Descriptor | Description | Relevance to Property |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (antioxidant potential). |

| LogP | Octanol-water partition coefficient | A measure of hydrophobicity, affecting solubility and membrane permeability. |

| Molecular Surface Area | The total surface area of the molecule | Influences intermolecular interactions and steric effects. |

Computational Prediction of Chemical Behavior

Beyond QSPR, various computational methods can predict the chemical behavior of a single molecule like this compound. These predictions are based on the electronic structure of the molecule, typically calculated using DFT.

Reactivity Descriptors: Conceptual DFT provides a range of reactivity descriptors that can predict how a molecule will behave in a chemical reaction. mdpi.com These include:

Electron Affinity and Ionization Potential: These relate to the ability of the molecule to accept or donate an electron, respectively.

Chemical Hardness and Softness: These concepts describe the resistance of a molecule to changes in its electron distribution.

Electrophilicity and Nucleophilicity Indices: These indices quantify the propensity of a molecule to act as an electrophile or a nucleophile. mdpi.com

Fukui Functions: These functions indicate the most likely sites for electrophilic, nucleophilic, or radical attack within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the pyridine ring, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

A computational study on 2-Amino-5-Methyl Pyridine, a structurally related compound, utilized DFT to analyze its optimized structure, Mulliken charges, and HOMO-LUMO energy gap to understand its chemical reactivity and stability. researchgate.net A similar approach for this compound would provide valuable insights into its behavior.

The table below summarizes some key computational predictions that could be made for this compound.

| Predicted Property | Computational Method | Significance |

| Tautomeric Equilibrium | DFT Energy Calculations | Determines the dominant isomeric form under different conditions. |

| Site of Protonation | MEP Analysis, Fukui Functions | Predicts the most basic atom in the molecule. |

| Susceptibility to Oxidation | HOMO Energy Calculation | Indicates the ease with which the molecule can be oxidized. |

| Metabolic Stability | Bond Dissociation Energies | Predicts which bonds are most likely to be cleaved in metabolic processes. |

The theoretical and computational investigation of this compound is an active and evolving field. While specific experimental and computational data for this particular compound may be limited in publicly accessible literature, the established methodologies of computational chemistry provide a robust framework for its future study.

Chemical Reactivity and Reaction Mechanisms of 5 Amino 2 Methylpyridin 4 Ol

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging process due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the presence of activating groups such as amino (-NH2) and hydroxyl (-OH) groups can significantly enhance the ring's reactivity.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic attack on 5-Amino-2-methylpyridin-4-ol is determined by the combined directing effects of the substituents. Both the amino and hydroxyl groups are strong activating groups and are ortho-, para-directing. The methyl group is a weakly activating group and is also ortho-, para-directing.

In the case of this compound, the positions ortho and para to the strongly activating amino and hydroxyl groups are C3 and C5, and C6 respectively. The methyl group at C2 further influences the electron distribution. Considering the tautomeric pyridin-4-one form (4-Amino-5-methyl-1H-pyridin-2-one), the amino group at C4 and the methyl group at C5 would direct electrophilic attack. The nitrogen atom in the pyridine ring strongly deactivates the C2 and C6 positions. Therefore, electrophilic substitution is most likely to occur at the C3 or C5 positions, which are meta to the ring nitrogen and activated by the amino and hydroxyl/oxo groups. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the methyl group also playing a role.

Mechanistic Pathways of Electrophilic Attack

The mechanism of electrophilic substitution on this compound follows the general pathway for EAS on aromatic rings. It involves the initial attack of an electrophile on the electron-rich pyridine ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the rate and regioselectivity of the reaction. The presence of the activating amino and hydroxyl groups helps to stabilize the positive charge in the intermediate through resonance, thereby facilitating the reaction. The final step involves the loss of a proton from the site of electrophilic attack, restoring the aromaticity of the pyridine ring.

Nucleophilic Substitution Reactions

Reactivity of the Hydroxyl and Amino Groups

The hydroxyl and amino groups of this compound are susceptible to nucleophilic substitution reactions. The hydroxyl group, particularly in its deprotonated form under alkaline conditions, can act as a nucleophile or be replaced by other nucleophiles. chemicalbook.com For instance, the hydroxyl group can be converted to an alkoxy group through Williamson ether synthesis.

A notable reaction is the direct amination of the corresponding hydroxypyridone. In a patented process, 4-hydroxy-5-methyl-1H-pyridin-2-one is reacted with ammonia (B1221849) in an autoclave with the addition of an ammonium (B1175870) bromide salt to yield 4-amino-5-methylpyridinone. google.comgoogle.com This demonstrates the feasibility of nucleophilic displacement of the hydroxyl group.

| Reactant | Reagent | Conditions | Product | Reference |

| 4-hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Ammonium Bromide | Autoclave, 150-200 °C | 4-amino-5-methylpyridinone | google.comgoogle.com |

| 4-hydroxy-5-methyl-1H-pyridin-2-one | Ammonia, Tetrabutylammonium Bromide | Autoclave, 170 °C, 20 hours | 4-amino-5-methylpyridinone | google.com |

The amino group can also undergo reactions typical of primary aromatic amines, such as acylation and alkylation, although these reactions can sometimes be competitive with reactions at the ring nitrogen or the hydroxyl group depending on the reaction conditions.

Nucleophilic Attack on the Pyridine Ring

Direct nucleophilic attack on the pyridine ring of this compound is generally unfavorable due to the electron-donating nature of the amino and hydroxyl groups, which increases the electron density of the ring. Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group at the 2- or 4-position.

However, the precursor for the synthesis of 4-Amino-5-methylpyridin-2-ol, 2-chloro-4-amino-5-methylpyridine, undergoes nucleophilic substitution of the chlorine atom by a hydroxyl group. This reaction proceeds under alkaline conditions, for example, with potassium hydroxide (B78521) in methanol (B129727) at elevated temperatures in a pressure reactor. chemicalbook.com

| Reactant | Reagent | Conditions | Product | Reference |

| 2-chloro-4-amino-5-methylpyridine | Potassium Hydroxide, Methanol | 180°C, Pressure Reactor | 4-Amino-5-methylpyridin-2-ol | chemicalbook.com |

| 2-chloro-4-amino-5-methylpyridine | Ethylene (B1197577) Glycol | Elevated Temperature | 4-Amino-5-methylpyridin-2-ol | chemicalbook.comchemicalbook.com |

Redox Chemistry and Oxidation Reactions

The redox chemistry of this compound is influenced by the presence of the oxidizable amino and hydroxyl groups, as well as the pyridine ring itself. The compound can be oxidized or reduced depending on the reagents and conditions used. The amino group can be oxidized to nitro or other nitrogen-containing functional groups, while the pyridine ring can be oxidized to its N-oxide. The presence of the hydroxyl group can also influence the oxidation process.

While specific experimental details on the oxidation of this compound are limited in the readily available literature, it is known to have antioxidant properties and is used in skincare products for its anti-aging qualities. enantilabs.com This suggests that it can act as a reducing agent, readily undergoing oxidation to protect other molecules from oxidative damage. The oxidation products would likely involve modification of the amino and hydroxyl groups, and potentially the pyridine ring itself, leading to a variety of derivatives. Further research is needed to fully elucidate the specific oxidation pathways and the resulting products under various conditions.

Oxidation of the Pyridine Nitrogen (N-Oxidation)

The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide. This transformation is a common reaction for pyridine and its derivatives, often carried out using oxidizing agents like hydrogen peroxide or peroxy acids. For closely related structures, N-oxidation is a key synthetic step. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) nitrogen oxide is a documented procedure, highlighting the feasibility of this reaction on the 5-methylpyridine scaffold. google.com The formation of 4-Amino-2-hydroxy-5-methylpyridine 1-oxide has also been reported, confirming that the pyridine nitrogen in a molecule with this substitution pattern can be oxidized. bldpharm.com N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions and can be a precursor for further functionalization.

Oxidation of Amino and Hydroxyl Groups

The amino (–NH₂) and hydroxyl (–OH) groups of this compound are also prone to oxidation. The outcome of such reactions is highly dependent on the oxidizing agent used and the reaction conditions. Strong oxidizing agents, such as potassium permanganate, can potentially oxidize the methyl group or lead to ring degradation. Milder or more selective reagents would be required to target the amino and hydroxyl groups specifically. The oxidation of the amino group could lead to nitroso or nitro derivatives, while oxidation of the pyridinol tautomer could potentially form a quinone-like structure, although such reactions require specific and controlled conditions to avoid polymerization or decomposition. Industrial processes for producing nicotinic acid, for example, involve the oxidation of alkylpyridines under harsh conditions, including high temperatures and pressures with nitric acid, which indicates the general robustness of the pyridine ring but also the potential for extensive oxidation. researchgate.net

Cyclization and Rearrangement Reactions

The arrangement of functional groups in this compound provides opportunities for various cyclization and rearrangement reactions, leading to the formation of new heterocyclic systems or skeletal reorganization.

Intramolecular Cyclization Pathways

The adjacent amino and hydroxyl groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems. Depending on the reagents and reaction conditions, these pathways can lead to the formation of oxazole (B20620) or other fused bicyclic structures. For example, cascade reactions involving the ring-opening of aziridines followed by intramolecular ring-closing with functionalities like propargyl alcohols are known to produce N,O-heterocycles, demonstrating a strategy that could be conceptually applied to intermediates derived from this compound. mdpi.com Another relevant transformation is the conversion of furfurylamines into 3-hydroxypyridines through an acid-mediated cyclization of a ring-opened intermediate, illustrating how acyclic precursors can be cyclized to form stable aromatic pyridine rings. researchgate.net

Ring-Opening and Ring-Closing Reactions

More complex transformations involving the pyridine ring itself have been developed. A notable example is the conversion of para-substituted pyridines into meta-substituted anilines. nih.govdocumentsdelivered.com This process involves a sequence of ring-opening and ring-closing reactions where the pyridine nitrogen is formally replaced by a carbon atom. nih.gov Such skeletal editing of the pyridine core represents a powerful strategy for scaffold diversification. researchgate.net While not specifically documented for this compound, its pyridine structure suggests it could be a substrate for similar transformations, potentially leading to aniline (B41778) derivatives with unique substitution patterns. These reactions often proceed through key ring-opened intermediates which then undergo electrocyclization and aromatization to form the new benzene (B151609) ring. researchgate.net

The table below summarizes reaction types and potential products.

| Reaction Type | Reagents/Conditions | Potential Products |

| N-Oxidation | Hydrogen peroxide, Peroxy acids | 4-Amino-2-hydroxy-5-methylpyridine 1-oxide |

| Group Oxidation | Potassium permanganate | Over-oxidation products, potential for ring cleavage |

| Ring-Opening/Closing | Sequential dearomatization, cycloaddition, retro-cycloaddition | meta-Substituted anilines |

Photochemical Reactions and Radical Pathways

The involvement of radical intermediates and photochemical activation can open up unique reactivity channels for pyridine derivatives.

Generation and Reactivity of Pyridinyl Radicals

Pyridinyl radicals can be generated through various methods, including single-electron transfer (SET) processes or photochemical excitation. These highly reactive intermediates can participate in a range of transformations. For instance, titanocene (B72419) has been used as a catalyst for the radical-radical ring opening of N-acylated aziridines, showcasing the synthetic utility of radical reactions in N-heterocycle chemistry. mdpi.com While specific studies on the photochemical generation of radicals from this compound are not widely available, the aromatic system is inherently capable of absorbing UV light, which could potentially lead to excited states or radical intermediates. These species could then undergo dimerization, hydrogen abstraction, or other radical-mediated processes. The development of pyridine-to-benzene transformations via nitrogen-to-carbon skeletal editing, which can be initiated by single electron transfer, further underscores the potential for radical-based reaction pathways in modifying the pyridine core. researchgate.net

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published on the photoredox catalysis of This compound .

Searches for photoredox-catalyzed reactions, functionalization, and reaction mechanisms involving this particular compound did not yield any direct results. While the field of photoredox catalysis is extensive and covers a wide range of organic molecules, including various pyridine derivatives, aminopyridines, and hydroxypyridines researchgate.netacs.orgacs.org, specific studies on the photochemical reactivity of this compound under these conditions appear to be absent from the current body of scientific literature.

General principles of photoredox catalysis often involve the generation of radical intermediates from substrates through single-electron transfer processes initiated by a photoexcited catalyst. acs.orgbohrium.com These principles have been applied to the functionalization of C-H bonds in molecules containing amino and hydroxyl groups. nih.govnih.gov For instance, methods exist for the functionalization of aliphatic C-H bonds using pyridine N-oxides as precursors for hydrogen atom transfer agents and for the direct functionalization of pyridines via pyridinyl radicals. researchgate.netnih.govacs.org However, none of the reviewed studies included this compound as a substrate.

Given the strict requirement to focus exclusively on This compound , it is not possible to provide an article on its photoredox-catalyzed functionalization. Extrapolation from related but distinct compounds would not adhere to the specified constraints. Therefore, we must conclude that the information required to construct the requested article is not available in published scientific research.

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specified outline. The publicly accessible research and chemical databases contain insufficient information regarding the specific applications of this particular isomer in synthetic organic chemistry and coordination chemistry.

The vast majority of scientific and commercial data available pertains to its isomer, 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2). This closely related compound is well-documented, particularly as a key intermediate in the synthesis of various pharmaceuticals. chemscene.comchemicalbook.comchemicalbook.comchemicalbook.com While the general chemical principles might be similar, providing information on an incorrect isomer would be scientifically inaccurate and would not adhere to the strict focus of the request.

A search for "this compound" reveals a distinct CAS number (946826-32-0), confirming it is a unique chemical entity. chemsrc.com However, beyond this identification, there is a lack of in-depth studies or publications detailing its role as a precursor for complex heterocycles, its chelation properties, or its use in developing catalytic ligands as per the requested outline.

Therefore, the following sections of the requested article cannot be substantiated with accurate, specific findings for This compound :

Advanced Applications and Functional Roles Beyond Medicinal and Biological Contexts

Coordination Chemistry and Ligand Design:There is no available data on its specific chelation properties with metal ions, its development into pyridine-based ligands for catalysis, or the structural analysis of any metal complexes it may form.

To provide a scientifically sound and accurate article, further research specifically investigating the synthesis, reactivity, and coordination chemistry of 5-Amino-2-methylpyridin-4-ol would be required. Without such dedicated studies, any attempt to populate the requested outline would be speculative and would not meet the required standards of accuracy.

Applications in Catalysis

The unique structural features of this compound, namely the presence of a pyridine (B92270) ring, an amino group, and a hydroxyl group, make it a promising candidate for various catalytic applications. These functional groups can act as active sites for catalysis or as coordination points for metal centers, enabling a diverse range of catalytic transformations.

Organocatalysis with Pyridine Derivatives

While specific studies on the organocatalytic activity of this compound are not extensively documented, the broader class of pyridine derivatives is well-established in organocatalysis. The basic nitrogen atom of the pyridine ring can act as a Lewis base catalyst, activating substrates through the formation of reactive intermediates. Furthermore, the amino and hydroxyl groups of this compound can participate in hydrogen bonding interactions, which can play a crucial role in stabilizing transition states and enhancing enantioselectivity in asymmetric reactions. The alkaline nature of related pyridine derivatives allows them to participate in acid-base catalysis.

Supporting Ligands in Transition Metal Catalysis

The amino and hydroxyl groups of pyridine derivatives can act as excellent chelating sites for transition metals. This property is fundamental to their application as supporting ligands in transition metal catalysis. In the case of this compound, the amino nitrogen and the hydroxyl oxygen can coordinate to a metal center, forming a stable chelate ring. This coordination can modulate the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.

For instance, related pyridine derivatives have been shown to form complexes with Cu(II), which can have catalytic applications. The resulting metal complexes can be utilized in a variety of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. The specific substitution pattern on the pyridine ring, including the methyl group in this compound, can further fine-tune the catalytic properties of the resulting metal complex.

A study on the synthesis and catalytic activity of a series of copper, cobalt, nickel, and manganese complexes with a related ligand, 5-amino-o-ethylpyridine-2-carboximidate, demonstrated their effectiveness in the Henry reaction. ias.ac.in This highlights the potential of such substituted pyridines to act as versatile ligands in catalysis.

| Metal Ion | Ligand System | Catalytic Application | Reference |

| Cu(II) | Pyridine derivatives | General Catalysis | |

| Cu(II), Co(II), Ni(II), Mn(II) | 5-amino-o-ethylpyridine-2-carboximidate | Henry Reaction | ias.ac.in |

Catalytic Role in Specific Organic Transformations

The inherent reactivity of the functional groups in this compound suggests its potential to directly catalyze specific organic transformations. The amino group can participate in reactions such as the formation of imines and enamines, which are key intermediates in many carbon-carbon bond-forming reactions. The hydroxyl group, particularly in its deprotonated form, can act as a nucleophile or a base.

While direct evidence for this compound is limited, research on similar structures provides insights. For example, the use of aminopyridine derivatives in promoting various organic reactions is a well-explored area. The combination of a basic pyridine nitrogen and an amino group can lead to synergistic catalytic effects.

Functional Materials Science Applications

The development of new functional materials is a cornerstone of modern technology. The structural and electronic properties of this compound make it an interesting building block for the design of novel materials with tailored properties.

Electronic Materials with Tunable Properties

Organic molecules with extended π-systems and heteroatoms, such as pyridine derivatives, are of great interest for applications in electronic materials. The pyridine ring in this compound provides a conjugated system, and the amino and hydroxyl substituents can significantly influence its electronic properties. These groups can act as electron-donating groups, which can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

By incorporating this compound into larger polymeric or supramolecular structures, it may be possible to create materials with tunable electronic properties. These materials could potentially find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability of the molecule to participate in hydrogen bonding can also be exploited to control the self-assembly and packing of the molecules in the solid state, which is crucial for charge transport in organic electronic devices.

Optical Materials and Optoelectronics

The electronic structure of this compound also suggests its potential for applications in optical materials and optoelectronics. The absorption and emission of light by organic molecules are governed by their electronic transitions. The presence of the pyridine ring and the amino and hydroxyl groups can lead to interesting photophysical properties.

Modification of the molecular structure, for example, by forming metal complexes or by incorporation into polymers, could lead to materials with specific optical properties such as fluorescence or phosphorescence. Such materials could be used in applications like optical sensors, bio-imaging, and light-harvesting systems. Further research into the photophysical properties of this compound and its derivatives is warranted to explore these possibilities.

Components in Supramolecular Assemblies and Polymers

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, which are held together by non-covalent intermolecular forces. nih.gov The structure of this compound makes it an excellent candidate as a building block, or tecton, for creating large, well-ordered supramolecular assemblies and polymers.

The key to its potential lies in its multiple functional groups capable of forming specific, directional interactions:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonding networks, which are fundamental to creating self-assembling systems. These interactions can guide the molecules to form predictable patterns, such as tapes, rosettes, or sheets, which are foundational structures in supramolecular polymers. nih.gov

Metal Coordination: The pyridine nitrogen atom and the amino group can act as ligands, binding to metal ions. This coordination capability allows for the construction of metallo-supramolecular architectures. By combining this compound with various metal centers, it is possible to create one-, two-, or three-dimensional coordination polymers with tailored electronic, magnetic, or catalytic properties. Pyridine derivatives are known to form stable complexes with metal ions like copper(II).

These non-covalent interactions enable the molecule to function as a monomer in the formation of supramolecular polymers. Unlike traditional covalent polymers, the bonds connecting the monomers in supramolecular polymers are reversible. nih.gov This reversibility imparts unique properties, such as self-healing capabilities and responsiveness to external stimuli like pH, temperature, or light. nih.gov The specific arrangement of functional groups on the this compound ring could be exploited to design smart materials that assemble or disassemble under specific conditions.

Surface Chemistry and Corrosion Inhibition

The interaction of organic molecules with metal surfaces is a critical area of study, particularly for preventing corrosion. Substituted pyridine and aminophenol derivatives are recognized as effective corrosion inhibitors for various metals and alloys, such as mild steel, in acidic environments. The efficacy of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption of this compound onto a metal surface can occur through several mechanisms. The molecule contains multiple active centers that facilitate this interaction:

Heteroatoms: The nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group all possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), leading to the formation of a coordinate-type bond (chemisorption).

π-Electrons: The delocalized π-electrons of the pyridine ring can interact with the metal surface, contributing to the adsorption process.

Electrostatic Interactions: In acidic solutions, the pyridine nitrogen can become protonated, acquiring a positive charge. This positively charged species can then be electrostatically attracted to a negatively charged metal surface (physisorption).

The combination of these interactions leads to the formation of a stable, passivating film on the metal. This film acts as a physical barrier, blocking the active sites for corrosion and hindering the electrochemical reactions responsible for metal dissolution. The orientation of the adsorbed molecule on the surface also plays a role in its inhibitive efficiency.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanism of corrosion inhibition and predicting the efficiency of inhibitor molecules. peacta.org Several calculated parameters, known as quantum chemical descriptors, correlate well with the observed inhibition performance.

Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This describes the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance, which also contributes to the formation of feedback bonds and strengthens the adsorption.

Energy Gap (ΔE = ELUMO – EHOMO): The energy gap is an indicator of the chemical reactivity and stability of the molecule. A small energy gap implies higher reactivity, which generally correlates with a higher inhibition efficiency as the molecule can interact more readily with the metal surface.

Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. While there is no universal correlation, a higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Mulliken Atomic Charges: These calculations reveal the distribution of charge within the molecule, helping to identify the specific atoms (the active centers) that are most likely to interact with the metal surface. For this compound, the nitrogen and oxygen atoms are expected to carry negative charges, making them the primary sites for chemisorption.

The table below presents typical quantum chemical descriptors calculated for related pyridine derivatives, illustrating the data used to assess corrosion inhibition potential. peacta.org

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |

| 2,6-bis-(hydroxy)-pyridine | -9.510 | -0.680 | 8.830 | 89.02 |

| 2,6-bis-(chloro)-pyridine | -10.39 | -1.904 | 8.486 | 89.02 |

| Diethyl 1,1'-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazol-3-carboxylate) | -9.048 | -1.904 | 7.144 | 91.46 |

This interactive table contains data for illustrative pyridine derivatives to demonstrate the correlation between quantum chemical parameters and inhibition efficiency as reported in scientific literature. peacta.org

Theoretical studies consistently show that the presence of electron-donating groups (like -NH₂ and -OH) and the pyridine ring structure makes molecules like this compound promising candidates for effective corrosion inhibitors. peacta.orgtulane.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthesis of 5-Amino-2-methylpyridin-4-ol often involves classical methods, such as the reduction of a corresponding nitropyridine precursor. For instance, a known route involves the reduction of a mixture of 2-methyl-5-nitropyridin-4-ol (B187174) and 2-methyl-3-nitropyridin-4-ol (B170364) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com While effective, these methods can sometimes be limited by factors such as catalyst cost, safety concerns with hydrogen gas, and moderate yields. The future of synthesizing this compound lies in the adoption of more advanced and efficient methodologies that are emerging in the broader field of pyridine (B92270) synthesis.

Future synthetic strategies could focus on the following:

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis are rapidly developing fields that offer mild and selective reaction conditions. organic-chemistry.org These methods could provide alternative pathways to construct the substituted pyridine ring or to introduce the amino group, potentially avoiding harsh reagents and improving energy efficiency.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, high-throughput synthesis. organic-chemistry.org Implementing a flow-based synthesis for this compound could lead to higher purity, reduced reaction times, and easier scalability.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are highly atom-economical and efficient. nih.govnih.gov Designing a novel MCR for this compound or its precursors could dramatically streamline its synthesis.

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Photocatalysis | Mild reaction conditions, high selectivity | Pyridine Synthesis organic-chemistry.org |

| Flow Chemistry | Enhanced safety, scalability, and purity | Pyridine Synthesis organic-chemistry.org |

| Multicomponent Reactions | High atom economy, reduced waste, efficiency | Aminopyridine Synthesis nih.govnih.gov |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the interplay of the electron-donating amino and methyl groups and the hydroxyl group on the pyridine ring. While classical reactions of these functional groups are known, there is considerable scope to explore less conventional reactivity patterns.

Emerging areas of focus include: